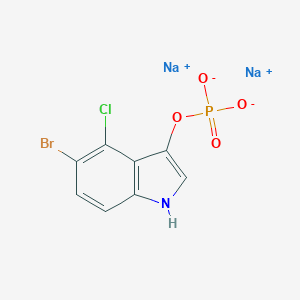

5-溴-4-氯-1H-吲哚-3-基磷酸钠

描述

Synthesis Analysis

The synthesis of compounds similar to Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate often involves halogenated precursors. For instance, the synthesis of Sodium 3-chloro-2-hydroxy propanephosphate demonstrates the use of epichlorohydrin and sodium dihydrogen phosphate under optimized conditions, achieving a yield of 77.9% (Chen Zheng-guo, 2011). This method highlights the potential pathways and conditions that could be applicable to synthesizing Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, focusing on halogenated intermediates and phosphate coupling.

Molecular Structure Analysis

Research on related phosphate compounds, such as Sodium dithionite-initiated coupling reactions, offers insights into molecular configurations and structural motifs that could be similar in Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate. For example, the structure of sodium 5-bromocytidine 5'-phosphate hydrate reveals an anti conformation, C(3')-endo, and gauche-gauche, with direct coordination between sodium ions and phosphate oxygen atoms (S. Mande, T. Seshadri, M. Viswamitra, 1994). These structural details provide a foundation for understanding the molecular geometry of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate.

Chemical Reactions and Properties

Although specific reactions of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate are not detailed in the available literature, studies on similar compounds can offer valuable insights. For instance, the behavior of halogenated nucleic acid components and their interactions with sodium ions highlights the potential reactivity and coordination chemistry of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate. The compound's reactivity would likely be influenced by the presence of the bromo and chloro substituents, affecting its chemical transformations and interactions with other molecules.

Physical Properties Analysis

The physical properties of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For example, the synthesis and characterization of sodium-titanium phosphates reveal insights into crystallinity, phase behavior, and thermal stability, aspects that are crucial for understanding the physical characteristics of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate (C. Bamberger, G. Begun, O. Cavin, 1988).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other chemical entities, are pivotal for comprehending the utility and handling of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate. Studies on the effects of halogen substitution in nucleic acid components and the structural implications of sodium coordination provide a basis for predicting the chemical behavior of this compound (S. Mande, T. Seshadri, M. Viswamitra, 1994).

科研应用

藻类生长和生物燃料生产

磷酸钠衍生物在促进藻类生长中发挥着至关重要的作用,这对生物燃料生产至关重要。一项研究强调,不同浓度的磷酸钠可以显著影响藻类(如Picochlorum oklahomensis)的生长速率。增加的磷酸钠浓度被发现可以最大限度地促进藻类生长,展示了其在提高生物燃料生产效率方面的潜力(Dawes et al., 2018)。

比色检测系统

与5-溴-4-氯-吲哚基磷酸酯(BCIP)密切相关的5-溴-4-氯-1H-吲哚-3-基磷酸钠,在比色检测系统中被广泛使用。这种应用在各种生物和医学研究背景下,包括Western和Southern blots以及免疫组织化学中,尤其常见于定位和检测碱性磷酸酶活性。BCIP在广泛的pH范围内的敏感性和稳定性使其成为这些检测系统中的宝贵工具(Guder, Heindl, & Josel, 2000)。

能量存储应用

作为一种聚阴离子型钠化合物,磷酸钒钠已在钠离子电池领域显示出有希望的结果。凭借其高容量、良好的速率性能和优异的循环性能,它引起了下一代能量存储解决方案的关注。对其晶体结构和电子结构的详细理解对于开发可用的磷酸钒用于这些应用至关重要(Chen, Huang, Wu, & Lu, 2020)。

太阳能材料

使用三碱性磷酸钠对单晶硅进行纹理处理标志着另一种创新应用。这个旨在降低硅表面反射率的过程对于提高太阳能电池的效率至关重要。利用磷酸钠化合物进行纹理处理技术方面的进展展示了该化合物在可再生能源技术中的实用性(Xi, Yang, & Que, 2003)。

未来方向

Research on BCIP continues to explore its applications in various fields, including diagnostics, molecular biology, and drug discovery. Future studies may focus on optimizing its sensitivity, stability, and compatibility with other detection methods. Additionally, efforts to develop novel chromogenic substrates with improved properties are ongoing .

性质

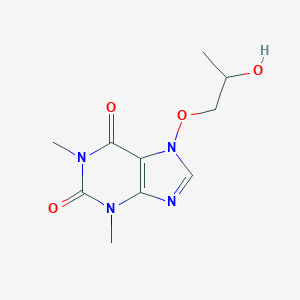

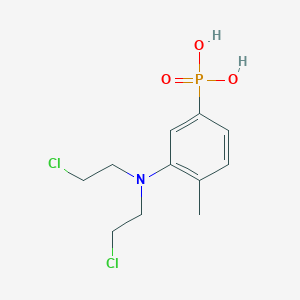

IUPAC Name |

disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.2Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZUOCJOEUNDEK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClNNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144727 | |

| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate | |

CAS RN |

102185-33-1 | |

| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, dihydrogen phosphate (ester), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)